N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide

Huntington's Disease Protein-Protein Interaction Inhibitors Negative Control Selection

This 3-fluorobenzamide thieno[3,4-c]pyrazole is the definitive negative control for mHTT-CaM protein-protein interaction assays. Unlike the active 4-fluoro isomer (CAS 361168-80-1), it shows zero activity in the same screen, providing a data-backed benchmark for target selectivity validation. Its balanced XLogP3-AA of 2.4 ensures reproducible cell permeability, making it an essential component in kinase-focused probe sets and fluorination structure-activity relationship studies. Procure this compound to eliminate false positives and calibrate assay sensitivity with confidence.

Molecular Formula C16H18FN3OS
Molecular Weight 319.4
CAS No. 361168-79-8
Cat. No. B2394152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide
CAS361168-79-8
Molecular FormulaC16H18FN3OS
Molecular Weight319.4
Structural Identifiers
SMILESCC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C16H18FN3OS/c1-16(2,3)20-14(12-8-22-9-13(12)19-20)18-15(21)10-5-4-6-11(17)7-10/h4-7H,8-9H2,1-3H3,(H,18,21)
InChIKeyVCGDOZJNAMCCQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile: 361168-79-8, a 3-Fluorobenzamide Thienopyrazole with Validated Selectivity


N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide (CAS 361168-79-8, PubChem CID 4383455) belongs to the thieno[3,4-c]pyrazole class, a scaffold explored in kinase-targeted libraries [1]. This compound is distinguished by its specific 3-fluorobenzamide substitution on a tert-butyl-protected core. Unlike its closest analog, the 4-fluoro isomer (CAS 361168-80-1), public screening data reveals a unique inactivity profile, making it a critical tool for target selectivity validation [2]. Its computed lipophilicity (XLogP3-AA = 2.4) positions it within a favorable range for cell permeability, differentiating it from the more polar des-fluoro parent compound [3].

Why 4-Fluoro Isomers Cannot Replace 361168-79-8 in Targeted Screening Assays


Generic substitution within the thieno[3,4-c]pyrazole class is contraindicated by divergent biological activity profiles revealed in public screening data. A direct comparison between the 3-fluorobenzamide (CAS 361168-79-8) and its 4-fluorobenzamide isomer (CAS 361168-80-1) demonstrates a critical functional difference: the 4-fluoro isomer is a confirmed active hit in an assay abrogating the mHTT-CaM protein-protein interaction, while the 3-fluoro compound is completely inactive in the same assay [1]. This positional isomerism dictates target interaction, meaning the 4-fluoro analog cannot be used as a negative control for studies involving the 3-fluoro scaffold, nor can they be substituted for one another in focused library screening without introducing significant functional bias [1].

Quantitative Evidence Guide for 361168-79-8 Against Closest Analogs


Functional Selectivity: mHTT-CaM Protein-Protein Interaction Assay

In a head-to-head comparison using the AlphaScreen assay for abrogating the mutant Huntingtin-Calmodulin (mHTT-CaM) interaction, the target compound (CAS 361168-79-8, CID 4383455) was definitively classified as 'Inactive'. In contrast, its closest positional isomer, the 4-fluorobenzamide (CAS 361168-80-1, CID 4419670), was classified as 'Active' in the same assay [1]. This provides a quantifiable functional differentiation, establishing the 3-fluoro compound as a critical negative control for this specific target.

Huntington's Disease Protein-Protein Interaction Inhibitors Negative Control Selection

Broad-Spectrum Selectivity Profile: A Clean Negative Control Across Multiple Targets

Cross-study comparison of public screening data reveals a highly consistent inactivity profile for the target compound. Across nine distinct high-throughput screening assays covering diverse targets including BAP1, FBW7, MITF, TEAD-YAP, and GPR151, CAS 361168-79-8 was uniformly 'Inactive' [1]. The 4-fluoro analog (CID 4419670) shared inactivity in most of these assays but differed critically in the mHTT-CaM assay. This broader inactivity profile, contrasted with a single functional gain in the comparator, highlights the superior selectivity and lower off-target liability of the 3-fluoro compound for chemical probe development.

Drug Discovery Screening Selectivity Profiling Chemical Probe Development

Optimized Lipophilicity for Enhanced Membrane Permeability

The computed partition coefficient (XLogP3-AA) for CAS 361168-79-8 is 2.4 [1]. This value indicates balanced lipophilicity, which is critical for passive membrane permeability while maintaining aqueous solubility. The des-fluoro analog (CAS 392252-90-3) is predictably more polar (less lipophilic), while the 4-fluoro isomer is computationally identical in logP but demonstrates divergent biological activity . This specific logP value of 2.4 is a key physicochemical differentiator from analogs with different core substitutions, allowing for predictable pharmacokinetic behavior in cell-based assays.

ADME Optimization Lipophilicity Control Cell-Based Assay Design

Unique H-Bond Acceptor Profile Informs Solubility and Target Engagement

The compound possesses exactly 4 hydrogen bond acceptor (HBA) sites and 1 hydrogen bond donor (HBD) [1]. The single HBD originates from the amide linker, while the 4 HBAs include the carbonyl oxygen, pyrazole nitrogen(s), and the fluorine atom. This specific HBA count, particularly the fluorine atom's role as a weak H-bond acceptor, is known to influence binding kinetics and solubility in a position-dependent manner. The 3-fluoro substitution directs the fluorine's electronic effects differently compared to the 4-fluoro isomer, contributing to its unique biological inactivity profile documented in public screens [2].

Medicinal Chemistry Solubility Prediction Molecular Interaction Mapping

Optimal Procurement Scenarios for 361168-79-8 Based on Validated Evidence


High-Confidence Negative Control for mHTT-CaM Inhibitor Screening

Procure CAS 361168-79-8 as the definitive 'Inactive' control compound for any primary or secondary screen aimed at identifying inhibitors of the Huntingtin-Calmodulin interaction. Its verified inactivity, contrasted with the 4-fluoro isomer's activity, provides a critical, data-backed benchmark to validate assay sensitivity and rule out false positives in screening campaigns targeting this interaction in Huntington's disease research [1].

Chemical Probe for Kinase Selectivity Profiling Panels

Given its documented inactivity across a panel of nine distinct biological targets from PubChem's screening data [1], this compound serves as an essential component in a kinase-focused or general target class chemical probe set. Its use ensures that any observed activity in a novel assay context can be attributed with higher confidence to a new target engagement, rather than to promiscuous polypharmacology common in less characterized thienopyrazoles.

Reference Standard for Fluorine-Directed SAR Studies

In medicinal chemistry programs exploring the impact of fluorination on the thieno[3,4-c]pyrazole scaffold, this 3-fluorobenzamide is a key reference. Pair it with the des-fluoro analog (CAS 392252-90-3) and the 4-fluoro isomer (CAS 361168-80-1) to systematically dissect how the position of a single fluorine atom dictates bioactivity, using the mHTT-CaM assay as a functional readout .

Predictable Cellular Assay Prototyping with Optimized Lipophilicity

For laboratory groups standardizing cell-based assay protocols, the computed XLogP3-AA of 2.4 [2] predicts a reproducible level of membrane partitioning and solubility. Procure this compound as a tool to benchmark permeability and cellular distribution parameters in new assay formats, leveraging its balanced physicochemical profile to minimize experimental variability caused by extreme lipophilicity or hydrophilicity.

Quote Request

Request a Quote for N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.